Antibacterial agent 52

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

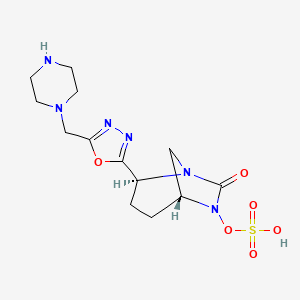

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N6O6S |

|---|---|

Molecular Weight |

388.40 g/mol |

IUPAC Name |

[(2S,5R)-7-oxo-2-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C13H20N6O6S/c20-13-18-7-9(19(13)25-26(21,22)23)1-2-10(18)12-16-15-11(24-12)8-17-5-3-14-4-6-17/h9-10,14H,1-8H2,(H,21,22,23)/t9-,10+/m1/s1 |

InChI Key |

XYMPZQHEDYODFR-ZJUUUORDSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Antibacterial agent 52?

An In-depth Technical Guide to Antibacterial Agent 52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of compounds referred to as "this compound." Due to ambiguity in the nomenclature within scientific literature, this document addresses the two most prominent molecules identified under this designation: the alkaloid Sanguinarine and the aminoglycoside antibiotic G-52 (6'-N-methylsisomicin) . The primary focus will be on Sanguinarine, for which a wealth of public data is available, with a summary of the current knowledge on Antibiotic G-52.

Sanguinarine (this compound)

Sanguinarine is a quaternary benzophenanthridine alkaloid derived from the roots of plants such as Sanguinaria canadensis (bloodroot) and Macleaya cordata. It exhibits a broad spectrum of biological activities, including potent antimicrobial properties against a range of bacteria.

Chemical Structure

Sanguinarine is a polycyclic aromatic alkaloid with the chemical formula C₂₀H₁₄NO₄⁺. Its planar structure allows it to intercalate with DNA, a key aspect of its mechanism of action.

Chemical Name: 13-methyl[1][2]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium Molecular Formula: C₂₀H₁₄NO₄⁺ Molecular Weight: 332.33 g/mol

Figure 1: Chemical Structure of Sanguinarine.

Quantitative Antibacterial Activity

Sanguinarine has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its efficacy.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4 - 128 | [3][4] |

| *Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 128 | [5] |

| Candida albicans | 4 | [3] |

| Gram-negative bacteria (various) | 4 - 128 | [5] |

Table 1: Summary of reported Minimum Inhibitory Concentration (MIC) values for Sanguinarine against various microorganisms.

Mechanism of Action

The antibacterial action of Sanguinarine is multifaceted, involving the disruption of several key cellular processes in bacteria.

-

Cell Wall and Membrane Disruption: Sanguinarine interferes with the integrity and permeability of the bacterial cell wall and membrane. This leads to the leakage of intracellular components and ultimately cell death.[4]

-

Induction of Reactive Oxygen Species (ROS): High concentrations of Sanguinarine have been shown to induce the production of large amounts of ROS within bacterial cells, leading to oxidative stress and damage to cellular components.[4]

-

DNA Intercalation: As a DNA-intercalating alkaloid, Sanguinarine can insert itself between the base pairs of DNA, which can inhibit DNA replication and transcription.[5]

The following diagram illustrates the proposed antibacterial mechanism of action of Sanguinarine.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Aminoglycosides: an update on indications, dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semisynthetic aminoglycoside antibacterials. 6. Synthesis of sisomicin, Antibiotic G-52, and novel 6'-substituted analogues of sisomicin from aminoglycoside 66-40C - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Action of Antibacterial Agent 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. One such promising candidate is the semisynthetic kaempferol-derived amphiphile, designated as compound 52. This technical guide provides an in-depth analysis of the mechanism of action of antibacterial agent 52, focusing on its core activity against drug-resistant Gram-positive bacteria. The information presented is collated from peer-reviewed research, offering a comprehensive resource for the scientific community.

Core Mechanism of Action: Membrane Disruption

This compound exerts its bactericidal effect primarily by disrupting the integrity of bacterial cell membranes.[1][2] This direct physical mechanism of action is advantageous as it is less likely to induce the development of bacterial resistance compared to agents that target specific metabolic pathways.[1][2] The amphiphilic nature of compound 52, possessing both hydrophobic and cationic moieties, facilitates its interaction with and subsequent destruction of the bacterial membrane.[1][2]

Quantitative Data Summary

The antibacterial and physiological activities of compound 52 have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antibacterial Activity of Compound 52

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 |

| Staphylococcus aureus (MSSA) | 1.56 |

| Bacillus subtilis | 0.78 |

| Enterococcus faecalis | 3.13 |

Data extracted from in vitro studies on kaempferol derivatives.[1][2]

Table 2: Cytotoxicity and Hemolytic Activity of Compound 52

| Cell Type | HC50 / CC50 (μg/mL) | Selectivity Index (HC50/MIC or CC50/MIC) |

| Rabbit Red Blood Cells | >200 | >128 |

| Human Embryonic Kidney Cells (HEK293T) | 45.3 | 29.0 |

| Human Liver Carcinoma Cells (HepG2) | 62.8 | 40.3 |

HC50: 50% hemolytic concentration. CC50: 50% cytotoxic concentration. The selectivity index is calculated based on the MIC against MRSA (1.56 μg/mL).[1][2]

Key Experiments and Methodologies

The mechanism of action of this compound was elucidated through a series of key experiments. The detailed protocols for these experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of compound 52 required to inhibit the visible growth of bacteria.

Protocol:

-

Bacterial strains were cultured in Mueller-Hinton broth (MHB).

-

Compound 52 was serially diluted in MHB in a 96-well microtiter plate.

-

A standardized bacterial suspension (5 x 105 CFU/mL) was added to each well.

-

The plate was incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Hemolysis Assay

Objective: To assess the lytic activity of compound 52 against red blood cells, a measure of its toxicity to mammalian cells.

Protocol:

-

Fresh rabbit red blood cells (rRBCs) were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

-

Compound 52 was serially diluted in PBS in a 96-well plate.

-

The rRBC suspension was added to each well.

-

The plate was incubated at 37°C for 1 hour.

-

Following incubation, the plate was centrifuged at 1000g for 5 minutes.

-

The supernatant was transferred to a new 96-well plate, and the absorbance at 570 nm was measured to quantify hemoglobin release.

-

0.1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of compound 52 on mammalian cell lines.

Protocol:

-

Human cell lines (HEK293T and HepG2) were seeded in 96-well plates and cultured to ~80% confluency.

-

The cells were treated with various concentrations of compound 52 and incubated for 24 hours.

-

After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for another 4 hours.

-

The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader.

In Vivo Murine Corneal Infection Model

Objective: To evaluate the in vivo antibacterial efficacy of compound 52.

Protocol:

-

The corneas of mice were scratched with a sterile needle.

-

A suspension of S. aureus was topically applied to the injured cornea.

-

After 24 hours of infection, the mice were treated with a topical application of compound 52 solution.

-

The severity of the corneal infection was scored clinically at different time points post-treatment.

-

For bacterial load determination, the corneas were harvested, homogenized, and plated on agar plates to count the colony-forming units (CFUs).

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams were generated using the DOT language.

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound, a semisynthetic kaempferol-derived amphiphile, demonstrates potent bactericidal activity against Gram-positive bacteria, including resistant strains like MRSA. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to cell lysis. The compound exhibits a favorable selectivity for bacterial cells over mammalian cells, as evidenced by low hemolytic and cytotoxic activities. In vivo studies have confirmed its therapeutic potential in a murine model of corneal infection.[1][2] The direct, membrane-targeting mechanism of compound 52 makes it a promising lead for the development of new antibacterial drugs that may circumvent existing resistance mechanisms. Further research is warranted to explore its full therapeutic potential and to optimize its pharmacological properties.

References

In-Depth Technical Guide: Synthesis and Characterization of the Antibacterial Agent G-52 (6'-N-methylsisomicin)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The antibacterial agent G-52, identified as 6'-N-methylsisomicin, was first described in research published in 1976. While key publications have been identified, their full texts containing detailed experimental protocols and specific quantitative data were not accessible. Therefore, this guide provides a comprehensive overview based on available information, supplemented with representative data for closely related compounds where necessary.

Introduction

The antibacterial agent G-52 is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora zionensis.[1] Structural elucidation has identified G-52 as 6'-N-methylsisomicin, a derivative of the aminoglycoside sisomicin.[2][3] Like other aminoglycosides, G-52 exhibits potent activity against a wide range of bacteria. Its spectrum of activity is reported to be similar to that of verdamicin and gentamicin, with a notable advantage of increased efficacy against certain gentamicin-resistant strains, specifically those that produce 6'-N-acetylating enzymes.[1] This guide summarizes the synthesis, characterization, and antibacterial properties of G-52.

Synthesis of G-52 (6'-N-methylsisomicin)

The definitive synthesis of G-52 was performed to confirm its structure as 6'-N-methylsisomicin, starting from its parent compound, sisomicin.[2][3] While the specific, step-by-step protocol from the original literature is not available, a general synthetic workflow can be outlined based on standard organic chemistry practices for the selective N-methylation of aminoglycosides.

General Experimental Protocol

The synthesis of G-52 from sisomicin involves the selective methylation of the 6'-amino group. This typically requires a multi-step process to protect other reactive amino and hydroxyl groups, followed by methylation and deprotection.

-

Protection of Amino and Hydroxyl Groups: The multiple amino and hydroxyl groups on the sisomicin molecule must be protected to ensure selective methylation at the 6'-position. This is often achieved using protecting groups such as carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) for amino groups and silyl ethers for hydroxyl groups.

-

Selective Deprotection/Activation of the 6'-Amino Group: A key step is the selective deprotection or activation of only the 6'-amino group, making it available for methylation.

-

Methylation: The free 6'-amino group is then methylated. A common method for N-methylation is reductive amination, involving the reaction of the amine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride, or through direct alkylation with a methylating agent such as methyl iodide.

-

Deprotection: Finally, all protecting groups are removed under conditions that do not degrade the aminoglycoside structure, yielding the final product, 6'-N-methylsisomicin (G-52).

-

Purification: The final compound is purified using chromatographic techniques, such as ion-exchange chromatography or column chromatography, to isolate G-52 from unreacted starting materials and byproducts.

Characterization of G-52

The structure of G-52 was elucidated and confirmed using spectral methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of purified G-52 is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Assignments of proton and carbon signals are made using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the 6'-N-methylsisomicin structure.

-

-

Mass Spectrometry (MS):

-

A dilute solution of purified G-52 is prepared.

-

The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI).

-

High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the protonated molecular ion [M+H]⁺, confirming the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pattern to further verify the structure.

-

Representative Characterization Data

Specific spectral data for G-52 from the original literature is not publicly available. The table below presents the expected data based on its confirmed structure (6'-N-methylsisomicin, C₂₀H₃₉N₅O₇).

| Technique | Parameter | Expected Data for G-52 (6'-N-methylsisomicin) |

| HRMS (ESI⁺) | Calculated [M+H]⁺ | 462.2922 m/z |

| Observed [M+H]⁺ | Expected to be within ± 5 ppm of the calculated value. | |

| ¹H NMR | N-CH₃ Signal | A characteristic singlet peak would be expected around 2.5-3.0 ppm. |

| Other Signals | A complex series of multiplets in the 1.0-5.5 ppm range corresponding to the sugar and aminocyclitol ring protons. | |

| ¹³C NMR | N-CH₃ Signal | A characteristic signal for the N-methyl carbon would be expected around 30-40 ppm. |

| Other Signals | Multiple signals corresponding to the 19 other carbon atoms in the molecule. |

Antibacterial Activity and Mechanism of Action

In Vitro Antibacterial Spectrum

G-52 demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The table below summarizes its reported activity and includes representative Minimum Inhibitory Concentration (MIC) values for the closely related aminoglycoside, sisomicin, to provide a quantitative perspective. MIC values are expressed in µg/mL.

| Bacterial Species | Gram Stain | G-52 Reported Activity | Representative MIC (Sisomicin) (µg/mL) |

| Staphylococcus aureus | Positive | Active | 0.12 - 1 |

| Escherichia coli | Negative | Active | 0.25 - 2 |

| Pseudomonas aeruginosa | Negative | Active | 0.25 - 4 |

| Klebsiella pneumoniae | Negative | Active | 0.5 - 4 |

| Gentamicin-Resistant Strains (6'-N-acetylating) | Varies | More active than gentamicin | Varies |

Mechanism of Action

As an aminoglycoside, the primary mechanism of action of G-52 is the inhibition of bacterial protein synthesis. This process is crucial for bacterial growth and viability.

-

Cell Entry: The cationic G-52 molecule is actively transported across the bacterial cell membrane into the cytoplasm. This process is energy-dependent.

-

Ribosomal Binding: Inside the cell, G-52 binds irreversibly to a specific site on the 16S ribosomal RNA of the 30S ribosomal subunit.

-

Inhibition of Protein Synthesis: This binding event disrupts the function of the ribosome in several ways:

-

It blocks the formation of the initiation complex, preventing the start of protein synthesis.

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

It interferes with the translocation of the ribosome along the mRNA, halting protein elongation.

-

The culmination of these effects is a rapid, concentration-dependent bactericidal activity.

Conclusion

The antibacterial agent G-52 (6'-N-methylsisomicin) is a potent, broad-spectrum aminoglycoside. Its synthesis from sisomicin and structural confirmation via modern spectroscopic techniques underscore its identity. Its ability to inhibit bacterial protein synthesis, combined with its enhanced activity against certain resistant strains, highlights its potential as a therapeutic agent. Further research to fully delineate its clinical efficacy and safety profile is warranted.

References

In-depth Technical Guide to the Antibacterial Peptide BP52

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the antibacterial peptide BP52, a promising synthetic antimicrobial agent. BP52 is an artificially designed linear undecapeptide, inspired by the natural antimicrobial peptides (AMPs) Cecropin A and Melittin.[1][2] Initially recognized for its effectiveness against bacteria that cause diseases in plants, BP52 has garnered significant interest for its potent, broad-spectrum antibacterial activity against a range of human pathogens, including both Gram-positive and Gram-negative bacteria.[3][4][5] This document details the origin, synthesis, purification, and mechanism of action of BP52, presenting key quantitative data and experimental protocols to support further research and development.

Source and Origin

BP52 is a synthetically derived peptide and does not have a natural source. It belongs to a class of artificially designed antimicrobial peptides created to mimic and optimize the beneficial properties of naturally occurring AMPs.[1][2] Specifically, its design was inspired by the structures of two potent natural peptides:

-

Cecropin A: A 37-residue peptide first isolated from the Cecropia moth, known for its strong activity against Gram-negative bacteria.

-

Melittin: The principal toxic component of bee venom, a 26-residue peptide with powerful hemolytic and antimicrobial properties.

By combining structural motifs from these two peptides, BP52 was engineered to retain high antimicrobial efficacy while minimizing the cytotoxic effects associated with peptides like melittin.[1][2] The amino acid sequence of BP52 is identical to another well-studied cecropin-melittin hybrid peptide, BP100, and is as follows:

KKLFKKILKYL-NH₂

This sequence, comprising 11 amino acids (an undecapeptide), is characterized by a high proportion of cationic (positively charged) and hydrophobic residues, which are crucial for its mechanism of action.[5]

Quantitative Data: Antibacterial Activity

| Bacterial Strain | Gram Type | % Growth Inhibition at 4µM |

| Bacillus cereus | Gram-positive | >90% |

| Enterococcus faecalis | Gram-positive | >90% |

| Listeria monocytogenes | Gram-positive | 100% |

| Escherichia coli | Gram-negative | Higher potency than MPC |

| Salmonella enterica | Gram-negative | Higher potency than MPC |

| Pseudomonas aeruginosa | Gram-negative | Slightly less active than MPC |

| Candida albicans | Fungus | Lower inhibition than MPC |

Note: MPC (Mastoparan C) is another antimicrobial peptide used for comparison in the cited study. The exact percentage inhibition for these strains was not specified, but the relative potency was reported.[4]

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis, purification, and evaluation of the antibacterial activity of BP52.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

BP52 is synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) method. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-L-Lys(Boc)-OH, Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Ile-OH, Fmoc-L-Tyr(tBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-L-Leu-OH) is activated with HBTU and DIPEA in DMF and added to the resin. The coupling reaction proceeds for 2 hours. The resin is then washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the BP52 sequence (Tyr, Lys, Ile, Leu, Lys, Lys, Phe, Leu, Lys, Lys).

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers.

-

Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude BP52 peptide is purified to homogeneity using RP-HPLC.

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: The lyophilized crude peptide is dissolved in Solvent A.

-

Chromatography: The peptide solution is injected onto the C18 column. A linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) is used to elute the peptide.

-

Fraction Collection: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified BP52 peptide as a white powder.

Antibacterial Activity Assay: Broth Microdilution

The antibacterial activity of BP52 is determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight in MHB. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.

-

Peptide Dilution Series: A serial two-fold dilution of BP52 is prepared in MHB in the wells of a 96-well plate.

-

Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.

-

Controls: A positive control (bacteria in MHB without peptide) and a negative control (MHB only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow: Synthesis and Purification of BP52

References

A Technical Guide to the Preliminary Screening of Antibacterial Compound 52

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Compound 52" is not universally assigned to a single antibacterial agent but appears in various studies to denote different molecules. This guide synthesizes data from multiple sources to provide a representative framework for the preliminary screening process. Specific data for distinct compounds, designated as "52" in the literature (e.g., the alkaloid Sanguinarine and the aminoglycoside G-52), are used for illustrative purposes.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents. The preliminary screening phase is a critical step in this process, designed to identify promising lead compounds by evaluating their efficacy and initial safety profile. This technical guide outlines the core in vitro methodologies and data interpretation for the preliminary assessment of a novel antibacterial candidate, referred to herein as Compound 52.

Compound Profiles

For context, this guide will reference data from two distinct compounds found in scientific literature designated as "Compound 52":

-

Sanguinarine (Alkaloid): A DNA-intercalating alkaloid that has demonstrated potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1]

-

G-52 (Aminoglycoside): A broad-spectrum aminoglycoside antibiotic produced by Micromonospora zionensis, structurally identified as 6'-N-methylsisomicin.[2][3] Its activity is comparable to gentamicin, with enhanced efficacy against certain resistant strains.[2]

Data Presentation: Efficacy and Cytotoxicity

Quantitative data from preliminary screening are essential for evaluating a compound's potential. The following tables summarize key metrics for Sanguinarine and G-52, serving as an example for the data expected from a screening of a novel "Compound 52".

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Sanguinarine | Multidrug-Resistant Strains | Gram (+) / Gram (-) | 0.5 - 128 | [1] |

| G-52 (Gentamicin proxy) | Staphylococcus aureus | Gram (+) | 3 - 100 | [5] |

| G-52 (Gentamicin proxy) | Listeria monocytogenes | Gram (+) | 3 - 100 | [5] |

| G-52 (Gentamicin proxy) | Escherichia coli | Gram (-) | Not specified | |

| G-52 (Gentamicin proxy) | Pseudomonas aeruginosa | Gram (-) | Not specified |

Table 2: Bactericidal vs. Bacteriostatic Activity (MIC vs. MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. The relationship between MIC and MBC determines if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) | Reference |

| Gentamicin (G-52 proxy) | Listeria monocytogenes | 3 - 100 | 5 - 100 | ≤ 4 (Bactericidal) | [5] |

| Vancomycin (Control) | Listeria monocytogenes | 2 - 80 | 3 - 90 | ≤ 4 (Bactericidal) | [5] |

| Chloramphenicol (Control) | Listeria monocytogenes | 4 - 50 | 9 - 70 | ≤ 4 (Bactericidal) | [5] |

Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Table 3: Preliminary Cytotoxicity Profile

Cytotoxicity assays determine the toxicity of a compound to mammalian cells, providing an early indication of its therapeutic window.

| Compound Type | Cell Line | Assay | IC50 (mg/mL) | Reference |

| Essential Oils (Example) | HaCaT (human keratinocytes) | Cytotoxicity Test | 0.163 - 0.847 | [6] |

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a substance needed to inhibit a biological process or cell population by 50%. Lower values indicate higher cytotoxicity.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining MIC values.[4][7]

-

Preparation of Compound: Dissolve Compound 52 in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8] Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Culture the test bacteria overnight. Dilute the culture to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).[4] Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is the lowest concentration of Compound 52 where no visible turbidity (bacterial growth) is observed.[5]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is a direct extension of the MIC test.

-

Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an agar plate (e.g., Tryptic Soy Agar) that does not contain any antibacterial compound.

-

Incubation: Incubate the agar plates at 37°C for 24-48 hours.

-

Reading Results: The MBC is the lowest concentration from the MIC assay that results in a 99.9% reduction in CFU compared to the initial inoculum.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of mammalian cells.

-

Cell Seeding: Seed a human cell line (e.g., A549, HaCaT) into a 96-well plate and allow the cells to adhere overnight.[9]

-

Compound Treatment: Expose the cells to serial dilutions of Compound 52 for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculation: Cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are used to visualize complex processes and relationships, aiding in comprehension and decision-making.

Caption: High-level workflow for the preliminary screening of a novel antibacterial compound.

Caption: Decision tree for classifying antibacterial activity based on MIC and MBC values.

Caption: Potential signaling pathway inhibited by an antibacterial agent targeting the cell wall.

References

- 1. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]

- 2. A new broad spectrum aminoglycoside antibiotic, G-52, produced by Micromonospora zionensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of antibiotic G-52, a new aminocyclitol-aminoglycoside antibiotic produced by Micromonospora zionensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

In Vitro Antibacterial Spectrum of Agent 52 (Bacteriocin E 50-52)

This technical guide provides a detailed overview of the in vitro antibacterial spectrum of Agent 52, identified as bacteriocin E 50-52. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this novel antibacterial agent. Bacteriocin E 50-52 is a 39-amino acid peptide with a molecular weight of 3,932 Da and an isoelectric point of 8.5.[1] It belongs to the class IIa (pediocin-like) bacteriocins and has demonstrated a noteworthy range of activity against various bacterial strains, including multidrug-resistant nosocomial pathogens.[1]

Data Presentation: Antibacterial Spectrum of Agent 52

The antibacterial efficacy of Agent 52 was evaluated against a panel of 64 clinical bacterial isolates, many of which were identified as multidrug-resistant. The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The results of these in vitro studies are summarized in the table below.

| Bacterial Species | Number of Isolates | MIC Range (µg/ml) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | 0.05 - 6.25 |

| Acinetobacter baumannii | 11 | 0.05 - 6.25 |

| Citrobacter freundii | 8 | 0.05 - 6.25 |

| Escherichia coli | 9 | 0.05 - 6.25 |

| Klebsiella pneumoniae | 10 | 0.05 - 6.25 |

| Proteus spp. | 6 | 0.05 - 6.25 |

| Pseudomonas aeruginosa | 10 | 0.05 - 6.25 |

Data sourced from a study on the antimicrobial spectra of bacteriocin E 50-52 against nosocomial infection-causing bacterial isolates collected between 2003 and 2007 in Russian hospitals.[1]

The data indicates that Agent 52 exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive (MRSA) and Gram-negative bacteria.[1] The consistent MIC range across this diverse panel of clinically relevant and often antibiotic-resistant bacteria underscores the potential of Agent 52 as a promising candidate for further investigation and development.[1]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Agent 52 was conducted using established microbiological techniques. The following is a detailed methodology for the key experiments performed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Agent 52 was determined using a broth microdilution method, a standard and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.

-

Bacterial Isolate Preparation: The clinical isolates of Staphylococcus aureus, Acinetobacter baumannii, Citrobacter freundii, Escherichia coli, Klebsiella pneumoniae, Proteus spp., and Pseudomonas aeruginosa were cultured on appropriate agar media to obtain pure colonies. A standardized inoculum of each bacterial strain was then prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/ml.

-

Preparation of Agent 52 Dilutions: A stock solution of purified Agent 52 (bacteriocin E 50-52) was prepared. A series of twofold serial dilutions of Agent 52 were then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The final concentrations in the wells ranged to cover the expected MIC values.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Agent 52 was inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without Agent 52) and negative control wells (containing broth only) were also included. The plates were then incubated under appropriate atmospheric conditions and temperatures (typically 35-37°C) for 16-20 hours.

-

MIC Determination: Following incubation, the microtiter plates were visually inspected for bacterial growth, indicated by turbidity. The MIC was recorded as the lowest concentration of Agent 52 at which there was no visible growth of the test organism.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Agent 52.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antibacterial Agent G-52 (6'-N-methylsisomicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent G-52, identified as 6'-N-methylsisomicin, is a semisynthetic aminoglycoside antibiotic. This document provides a comprehensive overview of its physical and chemical properties, antibacterial activity, mechanism of action, and relevant experimental protocols. As a member of the aminoglycoside class, 6'-N-methylsisomicin is a potent inhibitor of bacterial protein synthesis, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Physical and Chemical Properties

| Property | Value | Source/Method |

| IUPAC Name | (2R,3R,4R,5R,6R)-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)oxane-3,5-diol | PubChem |

| Synonyms | Antibiotic G-52, 6'-N-methylsisomicin | [1] |

| Molecular Formula | C20H39N5O7 | Calculated |

| Molecular Weight | 461.55 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | General property of aminoglycosides |

| Solubility | Soluble in water; Insoluble in non-polar organic solvents | General property of aminoglycosides |

| pKa (for sisomicin) | N-6': 9.35 | [2] |

Antibacterial Activity

The antibacterial efficacy of 6'-N-methylsisomicin (G-52) is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table presents the in vitro antibacterial activity of G-52 against several key bacterial species, as reported by Davies et al. (1978).

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Smith | 0.2 |

| Staphylococcus aureus | 209P | 0.2 |

| Escherichia coli | Juhl | 0.8 |

| Pseudomonas aeruginosa | M.H. | 0.4 |

| Pseudomonas aeruginosa | #10 | 0.4 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an aminoglycoside, 6'-N-methylsisomicin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This interaction disrupts the initiation and elongation steps of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately, cell death.

The primary target within the 30S subunit is the 16S ribosomal RNA (rRNA). The binding of the aminoglycoside to a specific region of the 16S rRNA, known as the A-site, interferes with the decoding of messenger RNA (mRNA). This interference can lead to two main consequences:

-

Inhibition of protein synthesis initiation: The binding of the aminoglycoside can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Codon misreading: The antibiotic can cause the ribosome to misread the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of aberrant, non-functional proteins.

The accumulation of these faulty proteins, along with the overall disruption of protein synthesis, leads to a cascade of events that compromise the integrity of the bacterial cell membrane and result in cell death.

References

Methodological & Application

Application Notes and Protocols for Testing the Efficacy of Antibacterial Agent 52

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of a novel antibacterial agent, designated as Antibacterial Agent 52. The following experimental procedures are designed to determine the agent's potency, bactericidal or bacteriostatic mechanism, and its effectiveness against bacterial biofilms. Adherence to these standardized methods will ensure reproducible and comparable results, crucial for the advancement of new antimicrobial therapies.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This assay is a fundamental first step in assessing the potency of a new antibacterial agent.

Experimental Protocol: Broth Microdilution Method[2][3][4]

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C.

-

The overnight culture is diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the agent are prepared in MHB in a 96-well microtiter plate. The concentration range should be selected based on expected efficacy.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate, containing 100 µL of the diluted antibacterial agent, is inoculated with 100 µL of the prepared bacterial suspension.

-

Positive (bacteria and broth, no agent) and negative (broth only) controls are included on each plate.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

Data Presentation: MIC Values

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | |

| Escherichia coli ATCC 25922 | |

| Pseudomonas aeruginosa ATCC 27853 | |

| Enterococcus faecalis ATCC 29212 |

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[3][4][5] This assay helps to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Experimental Protocol[5][6][7]

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), a small aliquot (e.g., 10 µL) is taken.

-

-

Plating and Incubation:

-

The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Determination of MBC:

Data Presentation: MBC Values

| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Interpretation (Bactericidal/Bacteriostatic) |

| Staphylococcus aureus ATCC 29213 | |||

| Escherichia coli ATCC 25922 | |||

| Pseudomonas aeruginosa ATCC 27853 | |||

| Enterococcus faecalis ATCC 29212 |

Interpretation Note: If the MBC is ≤ 4 times the MIC, the agent is generally considered bactericidal.

Time-Kill Kinetics Assay

A time-kill assay provides information on the rate at which an antibacterial agent kills a bacterium.[6][7][8] This dynamic measurement is valuable for understanding the pharmacodynamics of a new drug.

Experimental Protocol[8][11][12]

-

Preparation of Bacterial Culture:

-

A bacterial culture is grown to the mid-logarithmic phase in MHB.

-

The culture is diluted to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

-

-

Exposure to this compound:

-

This compound is added to the bacterial culture at various concentrations (e.g., 1x, 2x, and 4x the MIC).

-

A growth control (no agent) is included.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture.

-

Serial dilutions of the aliquots are prepared, and a known volume is plated on agar plates.

-

-

Colony Counting and Data Analysis:

-

After incubation, the number of colonies on each plate is counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

-

Data Presentation: Time-Kill Assay Results

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

Anti-Biofilm Assay

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics.[9][10] This assay evaluates the ability of this compound to inhibit biofilm formation and eradicate established biofilms.

Experimental Protocol: Crystal Violet Staining Method[15][16]

A. Biofilm Inhibition Assay:

-

Preparation of Bacterial Suspension and Agent Dilutions:

-

A bacterial suspension is prepared as described for the MIC assay.

-

Serial dilutions of this compound are prepared in a 96-well plate.

-

-

Inoculation and Incubation:

-

The wells are inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

B. Biofilm Eradication Assay:

-

Biofilm Formation:

-

A 96-well plate is inoculated with the bacterial suspension and incubated for 24 hours to allow for mature biofilm formation.

-

-

Treatment of Pre-formed Biofilms:

-

The planktonic cells are gently removed, and the wells are washed with a sterile saline solution.

-

Fresh media containing serial dilutions of this compound is added to the wells.

-

The plate is incubated for a further 24 hours.

-

C. Quantification of Biofilm:

-

Staining:

-

The media is removed, and the wells are washed to remove non-adherent cells.

-

The remaining biofilm is fixed with methanol and then stained with a 0.1% crystal violet solution.

-

-

Solubilization and Measurement:

-

The excess stain is washed away, and the plate is air-dried.

-

The crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Data Presentation: Anti-Biofilm Activity

Table 3: Biofilm Inhibition by this compound

| Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Inhibition |

|---|---|---|

| Control (No Agent) | 0 | |

| | | |

Table 4: Biofilm Eradication by this compound

| Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Eradication |

|---|---|---|

| Control (No Agent) | 0 | |

| | | |

Visualizations

Experimental Workflow for MIC and MBC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. microchemlab.com [microchemlab.com]

- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 7. emerypharma.com [emerypharma.com]

- 8. scribd.com [scribd.com]

- 9. Microtiter plate assays to assess antibiofilm activity against bacteria | Performance Analytics [scinapse.io]

- 10. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

Application Notes for a Novel Antibacterial Agent in a Laboratory Setting

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. The effective laboratory evaluation of a potential new antibacterial agent is a critical first step in this process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory use and evaluation of a novel antibacterial agent, herein referred to as "Antibacterial Agent 52" for illustrative purposes. The protocols and data presentation formats are based on established microbiological and pharmacological methods.

Mechanism of Action

Antibacterial agents can exert their effects through various mechanisms, often targeting essential bacterial functions or structures.[1] Common mechanisms include:

-

Inhibition of Cell Wall Synthesis: Agents like penicillins and cephalosporins target peptidoglycan synthesis, leading to cell lysis.[1]

-

Disruption of Cell Membrane Integrity: Some agents can interfere with the bacterial cell membrane, causing leakage of intracellular contents.[1][2]

-

Inhibition of Protein Synthesis: Antibiotics such as macrolides, tetracyclines, and aminoglycosides target bacterial ribosomes, preventing protein production.[1]

-

Inhibition of Nucleic Acid Synthesis: Agents like quinolones and rifamycins interfere with DNA replication and transcription.[1]

-

Generation of Reactive Oxygen Species (ROS): Some antimicrobial materials, particularly nanoparticles, can induce the formation of ROS, which are highly reactive and can damage macromolecules like DNA, proteins, and lipids.[3]

The specific mechanism of a novel agent would need to be elucidated through detailed molecular studies.

Physicochemical Properties

The efficacy of an antibacterial agent is often influenced by its physicochemical properties. Key parameters to consider include:

-

Lipophilicity (LogP): The partition coefficient (LogP) affects the ability of a compound to permeate bacterial cell membranes. Different LogP values may be optimal for activity against Gram-positive versus Gram-negative bacteria.[4][5]

-

Polarity: The polar surface area of a molecule can influence its solubility and ability to cross biological membranes.[5][6]

-

Molecular Weight: The size of the molecule can impact its diffusion through porin channels in Gram-negative bacteria.[7]

-

Charge: The charge of the molecule can influence its interaction with the negatively charged bacterial cell envelope.

These properties should be determined early in the evaluation process as they can provide insights into the potential spectrum of activity and guide further optimization.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[8]

-

Stock solution of this compound

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The concentration range should be chosen based on preliminary screening.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the bacterial suspension to each well containing the antibacterial agent dilutions.

-

Include a positive control (broth with bacteria, no agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-24 hours.[8]

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

2. Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[10][11]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture

-

Sterile swabs

-

Sterile filter paper disks

-

Solution of this compound at a known concentration

-

Control antibiotic disks (e.g., penicillin, tetracycline)[10]

-

Forceps

-

Incubator

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

-

Impregnate sterile filter paper disks with a known concentration of this compound and allow them to dry.

-

Using sterile forceps, place the disks onto the surface of the inoculated MHA plate.[10]

-

Place control antibiotic disks on the same plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

3. Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[9][12]

Materials:

-

Bacterial culture in logarithmic growth phase

-

MHB or other appropriate growth medium

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile test tubes or flasks

-

Shaking incubator

-

Pipettes and sterile tips

-

Agar plates for colony counting

Procedure:

-

Prepare test tubes with MHB containing different concentrations of this compound.

-

Inoculate the tubes with a standardized bacterial suspension to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Include a growth control tube without the antibacterial agent.

-

Incubate the tubes in a shaking incubator at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubate the plates overnight and count the number of viable colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time for each concentration.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Positive | 8 |

| Enterococcus faecalis ATCC 29212 | Positive | 16 |

| Escherichia coli ATCC 25922 | Negative | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 16 |

Table 2: Zone of Inhibition Diameters for this compound

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | Positive | 22 |

| Escherichia coli ATCC 25922 | Negative | 15 |

Visualizations

Diagram 1: Generalized Mechanism of Action of an Antibacterial Agent

Caption: Potential mechanisms of action for an antibacterial agent.

Diagram 2: Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

- 1. Antibiotic - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heteroaromatic Hybrid Benzimidazole/Oxadiazole (BZ/OZ) Ligand and Its Sm(III) Complex: Study of Their Antibacterial Activity, Toxicological Prediction and Interaction with Different Model Membranes [mdpi.com]

- 9. actascientific.com [actascientific.com]

- 10. A Laboratory Activity Demonstrating the Antibacterial Effects of Extracts from Two Plant Species, Moringa oleifera and Allium sativum (Garlic) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Design of Antimicrobial Peptide Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies investigating the efficacy and characteristics of antimicrobial peptides (AMPs). The protocols outlined below are fundamental for the preclinical evaluation of novel AMPs, ensuring robust and reproducible data generation for research and drug development purposes.

Introduction to Antimicrobial Peptide Evaluation

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens.[1][2] A thorough in vitro characterization is the first critical step in their development. This involves a tiered approach, starting with the determination of their antimicrobial potency, followed by an assessment of their bactericidal or bacteriostatic nature, their ability to combat bacterial biofilms, and their toxicity profile against mammalian cells.[3][4][5][6] Understanding the mechanism of action is also crucial for optimizing lead candidates.[7][8]

The following sections detail the standardized protocols for these essential assays.

General Experimental Workflow

A logical and stepwise progression of experiments is crucial for the efficient evaluation of AMPs. The typical workflow begins with determining the minimal concentration of the peptide required to inhibit microbial growth and proceeds to more complex biological and toxicological assessments.

Caption: Overall workflow for in vitro evaluation of antimicrobial peptides.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is the most common technique for determining the MIC of AMPs.[9][10]

Protocol: Broth Microdilution MIC Assay

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

-

-

Peptide Preparation:

-

Prepare a stock solution of the AMP in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the AMP stock solution in the assay medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial suspension to each well containing the serially diluted AMP.

-

Include a positive control (bacteria without AMP) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[11]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the AMP at which no visible bacterial growth (turbidity) is observed.[1]

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] It is determined following the MIC assay to assess whether an AMP is bactericidal or bacteriostatic.

Protocol: MBC Assay

-

Subculturing from MIC Plate:

-

Following MIC determination, take a small aliquot (e.g., 10-50 µL) from the wells showing no visible growth (at and above the MIC).[13]

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar - MHA).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the AMP that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][14] This is practically determined as the lowest concentration that prevents any colony formation on the agar plate.[11] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

-

Time-Kill Kinetics Assay

This assay provides information on the rate at which an AMP kills a bacterial population over time.[15]

Protocol: Time-Kill Kinetics Assay

-

Bacterial Culture Preparation:

-

Prepare a bacterial culture in the logarithmic growth phase at a concentration of approximately 10^5-10^6 CFU/mL in a suitable broth.[16]

-

-

Exposure to AMP:

-

Add the AMP at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture.

-

Include a growth control (no AMP).

-

-

Sampling and Plating:

-

At specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).[16]

-

-

Data Analysis:

Anti-Biofilm Assay

AMPs can be evaluated for their ability to both inhibit the formation of biofilms and eradicate pre-formed biofilms.[18][19]

Protocol: Anti-Biofilm Assay (Crystal Violet Method)

-

Biofilm Formation:

-

For Inhibition: Add the bacterial suspension (10^5 CFU/mL) and various sub-MIC concentrations of the AMP simultaneously to the wells of a 96-well plate.

-

For Eradication: First, grow the biofilm by incubating the bacterial suspension in the plate for 24-48 hours. Then, remove the planktonic bacteria and add fresh media containing different concentrations of the AMP to the pre-formed biofilms.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours.

-

-

Staining and Quantification:

-

Gently wash the wells to remove planktonic cells.

-

Stain the adherent biofilm with crystal violet.

-

Solubilize the stain (e.g., with ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

A reduction in absorbance compared to the untreated control indicates anti-biofilm activity. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that inhibits biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that eradicates a pre-formed biofilm.[20]

-

Caption: Workflow for anti-biofilm inhibition and eradication assays.

Cytotoxicity Assay

It is essential to assess the toxicity of AMPs towards mammalian cells to determine their therapeutic potential.[21][22] Hemolysis assays are a common primary screen for cytotoxicity.[23][24]

Protocol: Hemolysis Assay

-

Red Blood Cell (RBC) Preparation:

-

Obtain fresh red blood cells (e.g., human or sheep) and wash them with phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

-

-

Exposure to AMP:

-

Add serial dilutions of the AMP to the RBC suspension in a 96-well plate.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in a lysis agent like 1% Triton X-100).

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.

-

-

Quantification of Hemolysis:

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each AMP concentration relative to the positive control.

-

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different AMPs and controls.

Table 1: Summary of Antimicrobial Activity

| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| AMP-01 | E. coli ATCC 25922 | 8 | 16 | 2 |

| AMP-01 | S. aureus ATCC 29213 | 16 | 32 | 2 |

| AMP-02 | E. coli ATCC 25922 | 32 | >128 | >4 |

| AMP-02 | S. aureus ATCC 29213 | 16 | 64 | 4 |

| Control Ab | E. coli ATCC 25922 | 2 | 4 | 2 |

| Control Ab | S. aureus ATCC 29213 | 1 | 1 | 1 |

Table 2: Summary of Anti-Biofilm and Cytotoxic Activity

| Peptide | Target Organism | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (HC₅₀/MIC) |

| AMP-01 | P. aeruginosa ATCC 27853 | 16 | 64 | >256 | >16 |

| AMP-02 | P. aeruginosa ATCC 27853 | 32 | >128 | 128 | 4 |

| Melittin | P. aeruginosa ATCC 27853 | 4 | 8 | 10 | 2.5 |

MBIC₅₀/MBEC₅₀: Concentration causing 50% inhibition/eradication of biofilm. HC₅₀: Concentration causing 50% hemolysis.

Mechanism of Action (MOA) Studies

Understanding how an AMP kills bacteria is crucial for its development.[3][4] Common mechanisms include membrane disruption and targeting of intracellular components.[8]

Caption: Common mechanisms of action for antimicrobial peptides.

Further biophysical assays such as membrane depolarization assays, leakage assays using fluorescent dyes, and electron microscopy can be employed to elucidate the specific mechanism of action.[8]

References

- 1. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 7. scispace.com [scispace.com]

- 8. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 13. 2.7. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. emerypharma.com [emerypharma.com]

- 16. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Biofilm Effects of Synthetic Antimicrobial Peptides Against Drug-Resistant Pseudomonas aeruginosa and Staphylococcus aureus Planktonic Cells and Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial and Antibiofilm Activities of Novel Antimicrobial Peptides against Multidrug-Resistant Enterotoxigenic Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. search-library.ucsd.edu [search-library.ucsd.edu]

- 22. De novo antimicrobial peptides with low mammalian cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Agent 52

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Agent 52 is a novel investigational antimicrobial compound. Establishing its in vitro efficacy is a critical step in the drug development process. The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a standardized incubation period.[1][2] This application note provides a detailed protocol for determining the MIC of Agent 52 against various bacterial strains using the broth microdilution method. This method is a widely used and reliable technique for quantitative antimicrobial susceptibility testing.[3][4][5]

The data generated from this assay are crucial for researchers, scientists, and drug development professionals to understand the antimicrobial spectrum and relative potency of Agent 52, guiding further preclinical and clinical development.

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of Agent 52 in a liquid growth medium in a 96-well microtiter plate.[3][6] Each well is then inoculated with a standardized suspension of the test microorganism.[6] Following incubation under controlled conditions, the plates are visually inspected for microbial growth, typically observed as turbidity. The MIC is the lowest concentration of Agent 52 at which no visible growth occurs.[4][7]

Hypothetical Mechanism of Action of Agent 52

For the purpose of illustrating a potential mechanism, Agent 52 is hypothesized to function similarly to aminoglycoside antibiotics. This class of antibiotics primarily acts by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to the inhibition of protein synthesis and bacterial cell death.

Diagram of Hypothesized Signaling Pathway for Agent 52

Caption: Hypothesized mechanism of Agent 52, inhibiting bacterial protein synthesis.

Data Presentation

The MIC values for Agent 52 and a control antibiotic against various bacterial strains should be recorded and presented in a clear, tabular format for easy comparison.

Table 1: MIC Values (µg/mL) of Agent 52 and Control Antibiotic

| Bacterial Strain | Agent 52 MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Escherichia coli ATCC® 25922™ | 2 | 0.06 |

| Staphylococcus aureus ATCC® 29213™ | 4 | 0.5 |

| Pseudomonas aeruginosa ATCC® 27853™ | 8 | 1 |

| Enterococcus faecalis ATCC® 29212™ | 16 | 2 |

| Clinical Isolate 1 (K. pneumoniae) | 4 | 0.125 |

| Clinical Isolate 2 (S. aureus - MRSA) | >64 | 32 |

Table 2: Quality Control (QC) Reference Ranges

| QC Strain | Control Antibiotic | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |

| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 | 0.008 |

| S. aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 | 1 |

| P. aeruginosa ATCC® 27853™ | Ceftazidime | 1 - 4 | 2 |

| E. faecalis ATCC® 29212™ | Ampicillin | 0.5 - 2 | 1 |

Experimental Protocols

Materials and Reagents

-

Agent 52 stock solution (concentration to be determined based on expected potency)

-

Control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (50-200 µL)

-

Single-channel pipettes (various volumes)

-

Sterile pipette tips

-

Bacterial strains (QC strains and clinical isolates)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Experimental Workflow Diagram

References

- 1. pnas.org [pnas.org]

- 2. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - NP [thermofisher.com]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Zone of Inhibition Protocol for Screening New Antibacterial Compounds

Introduction

The zone of inhibition assay is a cornerstone technique in microbiology for evaluating the antimicrobial activity of various substances.[1] This method, widely known as the Kirby-Bauer test or disk diffusion test, provides a rapid and qualitative assessment of a compound's ability to inhibit the growth of a specific microorganism.[2][3] The principle is based on the diffusion of an antimicrobial agent from a specific point (e.g., a saturated paper disk or a well) into an agar medium that has been uniformly inoculated with a bacterial lawn.[4] If the compound is effective, it will prevent bacterial growth in a circular area around the point of application, creating a clear "zone of inhibition."[2][4] The size of this zone generally correlates with the potency of the antimicrobial agent; a larger zone indicates greater effectiveness.[1][5] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to screen new antibacterial compounds using the agar disk diffusion and agar well diffusion methods.

Key Experimental Protocols